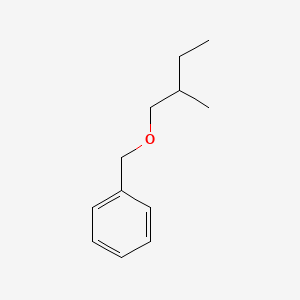

2-Methylbutyl benzyl ether

Description

Contextualization of Benzyl (B1604629) Ethers within Contemporary Organic Chemistry Research

Benzyl ethers represent a cornerstone class of compounds in organic chemistry, primarily utilized as protecting groups for alcohols and amines. acs.orgacs.org Their widespread use is attributed to their ease of installation, stability across a broad spectrum of reaction conditions, and the variety of methods available for their subsequent removal. nih.govorganic-chemistry.org Traditional methods for cleaving benzyl ethers, such as catalytic hydrogenolysis or Birch reduction, often require harsh conditions that can be incompatible with sensitive functional groups within a complex molecule. nih.govacs.orgmpg.de This limitation has spurred significant research into developing milder and more selective debenzylation protocols.

Recent advancements have focused on expanding the utility of benzyl ethers beyond their role as terminal, robust protecting groups. Innovations in photocatalysis, for example, have enabled the oxidative debenzylation of benzyl ethers under visible light, transforming them into temporary protecting groups that can be removed selectively in the presence of other functionalities like azides, alkenes, and alkynes. nih.govacs.orgmpg.deresearchgate.net This has opened up new strategic possibilities in multi-step syntheses, particularly in the complex field of carbohydrate chemistry. nih.gov Furthermore, researchers are exploring biocatalytic methods for the cleavage of specific types of benzyl ethers, offering green and highly selective alternatives to traditional chemical methods. acs.org The development of novel benzylating reagents and catalytic systems continues to refine the application of benzyl ethers, enhancing their versatility in the synthesis of complex organic molecules. organic-chemistry.orgacs.org

Significance of 2-Methylbutyl Benzyl Ether in Advanced Chemical Synthesis and Related Disciplines

This compound, a specific chiral ether, holds significance in advanced chemical synthesis due to the introduction of a stereocenter within the ether's alkyl chain. The presence of the 2-methylbutyl group allows for the study of stereochemical influences on reaction pathways and the properties of resulting molecules. While not as commonly cited as simpler benzyl ethers, its application is noted in specific synthetic contexts.

For instance, the synthesis of analogs of pharmacologically active compounds has utilized this compound as a key intermediate. Its preparation is a step in synthetic sequences aimed at producing molecules with potential biological activity. The primary role of the this compound in these syntheses is often as a protected form of 2-methylbutanol, allowing other chemical transformations to be carried out on different parts of the molecule without affecting the hydroxyl group. The chirality of the 2-methylbutyl group can be crucial in these syntheses, particularly when the final product's biological activity is dependent on its stereochemistry.

Research has also touched upon the spectroscopic characterization of related compounds, such as threo-3-hydroxy-2-methylbutyl benzyl ether, providing data that is valuable for the structural elucidation of similar molecules. dss.go.th The analysis of its nuclear magnetic resonance (NMR) spectrum, for example, provides detailed information about the spatial arrangement of atoms within the molecule. dss.go.th

Below are tables detailing the properties and synthesis of this compound.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol |

| General Class | Benzyl Ether |

| Reagents | Reaction Conditions | Product |

| 2-Methylbutanol, Benzyl bromide, Sodium hydride (NaH) | Williamson Ether Synthesis | This compound |

| threo-3-hydroxy-2-methylbutanol, Benzylating agent | Not specified | threo-3-hydroxy-2-methylbutyl benzyl ether |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69205-11-4 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-methylbutoxymethylbenzene |

InChI |

InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |

InChI Key |

YOANEDOLERYMCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Methylbutyl Benzyl Ether

Cleavage Reactions of the Ether Linkage

The cleavage of the ether bond in 2-methylbutyl benzyl (B1604629) ether can be accomplished through several distinct methodologies, including acid-mediated, oxidative, and reductive pathways. Each approach offers specific advantages and proceeds through different mechanistic routes.

Acid-Mediated Cleavage Mechanisms and Applications

Strong acids can facilitate the cleavage of benzyl ethers, including 2-methylbutyl benzyl ether. organic-chemistry.orgmasterorganicchemistry.com This method is typically reserved for substrates that are not sensitive to acidic conditions. organic-chemistry.org The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following protonation, the cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. masterorganicchemistry.comlibretexts.org For ethers with primary alkyl groups, the S(_N)2 pathway is favored, where a nucleophile attacks the less hindered carbon. libretexts.org In the case of this compound, the cleavage would likely involve nucleophilic attack at the benzylic carbon or the primary carbon of the 2-methylbutyl group.

The use of Lewis acids, such as boron trichloride (B1173362) (BCl(_3)) and boron tribromide (BBr(_3)), also provides an effective means for cleaving benzyl ethers. masterorganicchemistry.comatlanchimpharma.com These reactions are thought to proceed through the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com The choice of Lewis acid and reaction conditions can allow for chemoselective debenzylation in the presence of other functional groups. atlanchimpharma.comresearchgate.net

Table 1: Reagents for Acid-Mediated Cleavage of Benzyl Ethers

| Reagent | Typical Conditions | Mechanism | Products |

|---|---|---|---|

| Strong Brønsted Acids (e.g., HI, HBr) | Aqueous solution, often heated | S(_N)1 or S(_N)2 | 2-Methylbutan-1-ol and Benzyl Halide |

| Boron Trichloride (BCl(_3)) | Anhydrous solvent (e.g., DCM), low temperature | Lewis acid-assisted nucleophilic substitution | 2-Methylbutan-1-ol and Benzyl Chloride |

Oxidative Cleavage Strategies

Oxidative methods provide an alternative to acid-mediated cleavage and are often employed when acid-sensitive functional groups are present in the molecule. These strategies can be tailored to yield either aromatic aldehydes or esters.

The oxidation of benzyl ethers can selectively produce aromatic aldehydes. nih.gov Reagents such as N-bromosuccinimide (NBS) have been used for this transformation. nih.gov The reaction with one equivalent of NBS can lead to the formation of an intermediate that eliminates methyl bromide to yield the aromatic aldehyde. nih.gov

Another effective method involves the use of oxoammonium salts, like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430), in wet acetonitrile. researchgate.netorganic-chemistry.org This reagent oxidatively cleaves benzylic ethers at room temperature to give the corresponding aromatic aldehyde and alcohol in high yields. researchgate.netorganic-chemistry.org The mechanism is believed to involve a hydride abstraction from the benzylic carbon. researchgate.netorganic-chemistry.org

Visible-light-mediated oxidative cleavage using photocatalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also emerged as a mild and efficient method for debenzylation. researchgate.net

The controlled oxidation of benzyl ethers can also lead to the formation of aromatic esters. nih.gov For instance, using two equivalents of NBS in carbon tetrachloride can result in the formation of aromatic methyl esters from benzyl methyl ethers through the hydrolysis of a dibrominated intermediate. nih.gov Other strong oxidizing agents, such as those based on chromium(VI) or nitric acid, have also been reported for the conversion of benzyl ethers to esters, although these conditions can be harsh. nih.gov

A milder alternative involves the oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to the corresponding alcohol. organic-chemistry.org

Table 2: Oxidative Cleavage Reagents and Products

| Reagent | Conditions | Major Product |

|---|---|---|

| N-Bromosuccinimide (1 equiv.) | CCl(_4), heat | Benzaldehyde (B42025) |

| N-Bromosuccinimide (2 equiv.) | CCl(_4), heat, then hydrolysis | Benzoic acid 2-methylbutyl ester |

| 4-Acetamido-TEMPO oxoammonium salt | Wet MeCN, room temperature | Benzaldehyde |

Selective Conversion to Aromatic Aldehydes

Reductive Cleavage Pathways, Including Palladium-Catalyzed Hydrogenation

Reductive cleavage, particularly palladium-catalyzed hydrogenation, is one of the most common and mild methods for deprotecting benzyl ethers. organic-chemistry.orgambeed.com This reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. ambeed.comchemrxiv.org The process, known as hydrogenolysis, cleaves the benzyl-oxygen bond to yield the corresponding alcohol (2-methylbutan-1-ol) and toluene (B28343). organic-chemistry.orgambeed.com

A key advantage of this method is its chemoselectivity; however, care must be taken in molecules with other reducible functional groups. organic-chemistry.org To mitigate unwanted reductions, hydrogen transfer sources like 1,4-cyclohexadiene (B1204751) can be used in place of hydrogen gas. organic-chemistry.org The choice of solvent can also influence the reaction rate, with acetic acid and tetrahydrofuran (B95107) often being more effective than alcohols or toluene. atlanchimpharma.com

In some cases, issues such as the saturation of the aromatic ring of the protecting group can occur. chemrxiv.org Pre-treatment of the palladium catalyst can help to suppress this side reaction and create a more selective catalyst for hydrogenolysis. chemrxiv.org

Table 3: Conditions for Reductive Cleavage of Benzyl Ethers

| Catalyst | Hydrogen Source | Typical Solvent | Products |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H(_2) gas | Ethanol, Ethyl Acetate, THF | 2-Methylbutan-1-ol and Toluene |

| Palladium Hydroxide on Carbon (Pearlman's Catalyst) | H(_2) gas | Ethanol, THF | 2-Methylbutan-1-ol and Toluene |

Functional Group Interconversions Involving the Benzyl Moiety

Beyond cleavage reactions, the benzyl group of this compound can undergo various functional group interconversions. These transformations allow for the modification of the aromatic ring while the ether linkage remains intact. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzene (B151609) ring. The directing effects of the benzyloxy group (ortho, para-directing) would influence the position of substitution.

Furthermore, reactions at the benzylic position, other than cleavage, are conceivable. For instance, controlled oxidation could potentially introduce a hydroxyl group or a carbonyl group at the benzylic carbon without cleaving the ether bond, although this would require careful selection of reagents to avoid cleavage. imperial.ac.uk Additionally, rearrangement reactions, such as the Claisen rearrangement of related benzyl vinyl ethers, highlight the potential for more complex transformations involving the benzyl moiety. researchgate.net

Modifications and Reactions of Substituted Benzyl Ether Systems

The reactivity of this compound is largely dictated by the benzyl ether functional group. The 2-methylbutyl group is a saturated alkyl chain that primarily influences the steric environment of the ether oxygen but has a negligible electronic effect on the reactivity of the benzyl moiety. The core reactions involve the cleavage of the C-O bond, which can be achieved through various methods, including hydrogenolysis, acid-catalyzed cleavage, and oxidation. organic-chemistry.org

Hydrogenolysis: One of the most common transformations for benzyl ethers is the cleavage of the benzyl-oxygen bond via catalytic hydrogenation. This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The process is efficient and yields toluene and the corresponding alcohol, in this case, 2-methylbutanol. organic-chemistry.org For substrates containing other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene can be employed to achieve selective debenzylation. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can effect the cleavage of benzyl ethers, although this method is generally reserved for substrates that lack acid-sensitive functional groups. organic-chemistry.org The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or the formation of a benzyl cation intermediate. A combination of boron trichloride (BCl₃) and a cation scavenger such as pentamethylbenzene (B147382) allows for the chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org

Oxidative Cleavage: Oxidative methods provide an alternative route for cleaving benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this purpose, particularly for p-methoxybenzyl (PMB) ethers, where the electron-donating methoxy (B1213986) group stabilizes the intermediate cation. organic-chemistry.orgresearchgate.net However, methods for the DDQ-mediated cleavage of simple benzyl ethers have also been developed, often involving photoirradiation. organic-chemistry.org Another oxidative approach involves reaction with 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in wet acetonitrile, which cleaves benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org

The table below summarizes common reactions applicable to alkyl benzyl ethers like this compound.

| Reaction Type | Reagents and Conditions | Products | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene, 2-Methylbutanol | organic-chemistry.org |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Toluene, 2-Methylbutanol | organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI, BCl₃) | Benzyl halide, 2-Methylbutanol | organic-chemistry.org |

| Oxidative Cleavage (DDQ) | DDQ, MeCN, photoirradiation | Benzaldehyde, 2-Methylbutanol | organic-chemistry.org |

| Oxidative Cleavage (TEMPO deriv.) | 4-acetamido-TEMPO salt, wet MeCN | Benzaldehyde, 2-Methylbutanol | organic-chemistry.org |

| Deprotonation/Alkylation | n-Butyllithium, then Electrophile (E⁺) | Substituted benzyl ether | researchgate.net |

Generation and Reactivity of Electrophilic Benzyl Species

The cleavage of the ether bond in this compound can be directed to generate an electrophilic benzyl species, typically a benzyl cation or a related reactive intermediate. This process is fundamental to using benzyl ethers as benzylating agents.

The generation of the electrophilic species is often initiated by a Lewis acid or a protic acid. For instance, in Friedel-Crafts-type reactions, a Lewis acid like titanium tetrachloride (TiCl₄) can coordinate to the ether oxygen, facilitating the cleavage of the C-O bond to form a benzyl cation-Lewis acid complex. rsc.orgethz.ch This electrophilic intermediate is highly reactive and can subsequently alkylate aromatic substrates. rsc.orgethz.ch While studies often focus on benzyl halides as precursors, benzyl ethers can react similarly, though they may require harsher conditions or stronger Lewis acids. ethz.ch

Modern synthetic methods have introduced reagents that generate electrophilic benzyl species under milder, even neutral, conditions. A notable example is 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgnih.gov This stable salt, upon gentle warming, releases an electrophilic benzyl species that readily reacts with nucleophiles, such as alcohols, to form new benzyl ethers. beilstein-journals.orgnih.gov This approach avoids the harsh acidic or basic conditions required by traditional methods like the Williamson ether synthesis. organic-chemistry.orgbeilstein-journals.org The reaction proceeds through the formation of a highly reactive benzylating agent in situ, which is then captured by the nucleophile. nih.gov

The reactivity of the generated electrophilic benzyl species is a cornerstone of C-C and C-O bond formation. Its primary reaction is alkylation, as seen in the classic Friedel-Crafts reaction, where it attacks an electron-rich aromatic ring. rsc.org The efficiency and regioselectivity of this process depend on the nature of both the benzyl species (and any substituents on its ring) and the aromatic nucleophile. rsc.org

The table below outlines methods for generating and reacting electrophilic benzyl species from benzyl ether systems.

| Precursor System | Activating Agent/Conditions | Electrophilic Species Generated | Subsequent Reaction | Reference |

| Alkyl Benzyl Ether | Strong Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | Benzyl Cation Complex | Friedel-Crafts Alkylation | rsc.orgethz.ch |

| 2-Benzyloxypyridine | Methyl triflate (in situ activation) | Electrophilic Benzyl Species | Benzylation of alcohols/carboxylic acids | beilstein-journals.orgnih.gov |

| Benzyl Trichloroacetimidate (B1259523) | Acid catalyst (e.g., TfOH) | Protonated Imidate/Benzyl Cation | Benzylation of alcohols | beilstein-journals.orgnih.gov |

Theoretical and Computational Investigations of 2 Methylbutyl Benzyl Ether

Conformational Analysis and Energetic Stability Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable tools for exploring the potential energy surface of flexible molecules like 2-Methylbutyl benzyl (B1604629) ether. nii.ac.jp These calculations can accurately predict the geometries of stable conformers and the energy barriers that separate them. wavefun.com While specific computational studies on 2-Methylbutyl benzyl ether are not prevalent in the literature, extensive research on the closely related benzyl methyl ether provides a reliable model for its conformational behavior. researchgate.netresearchgate.netnih.gov

For analogous molecules like benzyl methyl ether, quantum chemical calculations have revealed the coexistence of several stable conformers. researchgate.netnih.gov These conformers primarily differ in the dihedral angle around the C-O bonds and the orientation of the alkyl side-chain relative to the benzene (B151609) ring. Studies on benzyl methyl ether show that at least three low-energy conformers exist, which can be described as one gauche and two different trans forms with respect to the C-C-O-C dihedral angle. researchgate.netnih.gov The energy differences between these conformers are typically small, often comparable to thermal energies at room temperature, meaning they can coexist in equilibrium. researchgate.net

Natural bond orbital (NBO) analysis suggests that the relative stability of these conformers is influenced by subtle electronic effects, such as electron delocalization from non-bonding orbitals of the oxygen atom into adjacent C-H and C-O antibonding orbitals. researchgate.netnih.gov These interactions can lead to variations in C-H bond strengths depending on the conformation. researchgate.netnih.gov For this compound, the additional branching in the alkyl chain introduces more rotational complexity, but the fundamental gauche and trans orientations relative to the benzylic group are expected to be the primary determinants of its conformational landscape.

Table 1: Predicted Relative Energies for Conformers of a Model Benzyl Ether

This table is based on data for benzyl methyl ether as a model system. The relative energy values are illustrative of the small differences typically found between stable conformers.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Trans-1 | ~180° | 0.00 | Most stable trans conformer. |

| Gauche | ~±60° | 0.5 - 1.0 | A slightly less stable gauche conformer. researchgate.net |

A powerful application of computational chemistry is the ability to correlate theoretical structures with experimental spectroscopic data. By calculating the vibrational frequencies or NMR chemical shifts for each predicted conformer, a theoretical spectrum for the equilibrium mixture can be generated and compared to experimental results. beilstein-journals.orgfrontiersin.org

For benzyl methyl ether, conformer-selected spectroscopic techniques, such as ultraviolet-UV hole burning and fluorescence-detected infrared spectroscopy, have been combined with DFT and time-dependent DFT (TD-DFT) calculations. researchgate.netnih.gov This approach has successfully distinguished the spectral signatures of the coexisting gauche and trans conformers. nih.gov For instance, the gauche conformer was observed to exhibit higher-frequency methylene (B1212753) (CH2) stretching modes, a phenomenon attributed to conformational-dependent electronic delocalization effects that strengthen the C-H bonds. researchgate.netnih.gov Similar correlations between computational predictions and experimental spectra would be essential for unequivocally identifying the dominant conformers of this compound in different phases.

Quantum Chemical Calculations for Conformational Landscapes

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a vital tool for mapping the reaction pathways of complex organic transformations, providing insights into transition states and intermediates that are often difficult or impossible to observe experimentally. acs.org

The deprotonation of the benzylic position of alkyl benzyl ethers using organolithium reagents like n-butyllithium (nBuLi) is a synthetically important reaction. chemicalbook.comnih.gov Computational and kinetic studies on benzyl methyl ether have shown that the mechanism is more complex than a simple acid-base reaction. chemicalbook.comnih.gov

Table 2: Key Features of the Computationally-Elucidated Deprotonation of Alkyl Benzyl Ethers with nBuLi

| Feature | Description | Reference |

| Active Reagent | The n-Butyllithium dimer, (nBuLi)₂, is the primary reactive species, being orders of magnitude more reactive than the tetramer. | chemicalbook.com |

| Key Mechanistic Step | Pre-complexation of the ether oxygen with the lithium cation of the (nBuLi)₂ dimer to form a mixed dimer. | chemicalbook.comnih.gov |

| Rate Dependence | The observed reaction rate shows a linear dependence on the concentration of the nBuLi dimer, not the total nBuLi concentration. | chemicalbook.com |

| Solvent Effect | While solvent polarity (e.g., varying THF concentration) affects the dimer-tetramer equilibrium, the intrinsic rate constant of deprotonation by the dimer is largely independent of it. | chemicalbook.com |

Beyond ionic pathways, alkyl benzyl ethers can undergo transformations via single-electron-transfer (SET) mechanisms, particularly in photocatalytic and other radical-based reactions. mpg.deacs.org Computational chemistry can model these open-shell pathways, calculating the energies of radical intermediates and transition states to assess the feasibility of a proposed SET mechanism. chinesechemsoc.org

For example, the visible-light-mediated oxidative cleavage of benzyl ethers can be initiated by an SET event from the electron-rich ether to a photoexcited catalyst. mpg.deresearchgate.net Computational modeling of such a process for this compound would involve:

Determining the oxidation potential of the ether and ensuring it is favorable for electron transfer to the excited state of the chosen photocatalyst.

Modeling the structure and stability of the resulting radical cation of the ether.

Mapping the subsequent fragmentation or reaction pathways of this radical cation, such as proton transfer followed by C-O bond cleavage, to generate a benzylic radical.

These calculations help rationalize reaction outcomes and selectivity, and they can guide the development of new catalytic systems. For instance, understanding the electronic properties that favor SET can inform the design of substrates or catalysts to achieve transformations not possible through traditional two-electron (ionic) chemistry. nih.gov

Deprotonation Reaction Mechanisms of Alkyl Benzyl Ethers with Organolithium Reagents

Density Functional Theory (DFT) Applications to Vibrational Spectroscopy and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure, molecular geometry, and vibrational properties of molecules. mdpi.comstfc.ac.uk This computational approach provides a favorable balance between accuracy and computational cost, making it an invaluable tool for predicting and interpreting the properties of organic compounds like this compound. By modeling the molecule in the gas phase, DFT calculations can yield a detailed understanding of its intrinsic structural and spectroscopic characteristics, which can complement and guide experimental findings.

Theoretical investigations using DFT, typically employing hybrid functionals such as B3LYP in conjunction with a comprehensive basis set like 6-311++G(d,p), allow for the thorough optimization of the molecule's geometry. ripublication.commdpi.comnih.gov This process determines the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would elucidate the spatial arrangement of the benzyl and 2-methylbutyl groups relative to the central ether oxygen atom.

Following geometric optimization, the same theoretical level is used to calculate the harmonic vibrational frequencies. These computed frequencies are instrumental in the analysis of experimental infrared (IR) and Raman spectra. The theoretical spectrum allows for the assignment of specific vibrational modes, such as stretching, bending, and torsional motions, to the observed absorption bands. nih.gov A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode of vibration, offering a detailed and unambiguous assignment of the vibrational bands. mdpi.com

Detailed Research Findings

While specific, published DFT studies focusing exclusively on this compound are not prominent in the literature, the results for analogous molecules containing benzyl, ether, and branched alkyl functionalities provide a clear framework for the expected findings. mdpi.comripublication.comresearchgate.net The computational analysis would yield optimized geometric parameters and a full set of vibrational frequencies with their corresponding IR and Raman intensities.

Molecular Geometry:

The optimized geometry would reveal the precise bond lengths and angles within the molecule. The C-O-C bond angle of the ether linkage is a key parameter, as is the orientation of the phenyl ring and the chiral 2-methylbutyl group. DFT calculations provide these parameters with a high degree of confidence. The table below presents a selection of expected geometric parameters for this compound, based on typical values from DFT calculations on similar organic molecules. ripublication.commdpi.com

Interactive Table: Calculated Geometric Parameters for this compound Note: These are representative values expected from a DFT/B3LYP/6-311++G(d,p) calculation and are for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(benzyl)-O | ~1.37 Å |

| Bond Length | O-C(alkyl) | ~1.43 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C-C (alkyl) | ~1.53 - 1.54 Å |

| Bond Angle | C(benzyl)-O-C(alkyl) | ~111.5° |

| Bond Angle | O-C(benzyl)-C(aromatic) | ~115.0° |

| Bond Angle | O-C(alkyl)-C(alkyl) | ~109.5° |

Vibrational Spectroscopy:

The theoretical vibrational spectrum provides a basis for assigning bands observed in experimental FT-IR and FT-Raman spectra. The calculations would predict the frequencies and intensities of characteristic vibrations, including the aromatic C-H stretching of the benzyl group, the asymmetric and symmetric stretching of the C-O-C ether linkage, and the various C-H stretching and bending modes of the 2-methylbutyl group. The table below illustrates selected, representative vibrational frequencies and their assignments as would be predicted by a DFT calculation. ripublication.commdpi.comnih.gov

Interactive Table: Selected Calculated Vibrational Frequencies and Assignments for this compound Note: These are representative values expected from a DFT/B3LYP/6-311++G(d,p) calculation and are for illustrative purposes. ν denotes stretching, δ denotes in-plane bending, and γ denotes out-of-plane bending.

| Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

|---|---|

| ~3070 | ν(C-H) aromatic |

| ~2960 | νas(CH₃) alkyl |

| ~2930 | νas(CH₂) alkyl |

| ~2875 | νs(CH₃) alkyl |

| ~1495, ~1450 | ν(C=C) aromatic ring |

| ~1245 | νas(C-O-C) ether |

| ~1110 | νs(C-O-C) ether |

| ~740, ~695 | γ(C-H) monosubstituted benzene |

These computational investigations provide a foundational, atomistic-level understanding of the molecular structure and dynamics of this compound, serving as an essential framework for analyzing experimental data and predicting its chemical behavior.

Analytical Characterization and Detection Methodologies for 2 Methylbutyl Benzyl Ether

Chromatographic Techniques for Identification and Quantification

Gas chromatography stands as a primary tool for the analysis of volatile and semi-volatile compounds like 2-Methylbutyl benzyl (B1604629) ether. Its separation power, when combined with sensitive detectors, allows for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification of 2-Methylbutyl benzyl ether. In GC-MS, the sample is first vaporized and separated into its individual components by the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification by comparing it to spectral libraries or through manual interpretation. escholarship.org

The electron ionization (EI) mode is commonly used, typically at 70 eV, to generate a reproducible fragmentation pattern. semanticscholar.org Analysis can be performed in full scan mode, which records a wide range of mass-to-charge ratios (m/z), providing comprehensive structural information. semanticscholar.org For instance, in the analysis of volatile organic compounds from various sources, GC-MS has been successfully employed to identify a wide array of compounds, including ethers. escholarship.orginformaticsjournals.co.in While specific fragmentation data for this compound is not detailed in the provided results, the general principle of identifying structurally similar compounds like benzyl methyl ether has been established. thegoodscentscompany.com

Table 1: Illustrative GC-MS Operating Parameters for Volatile Compound Analysis

| Parameter | Typical Value/Condition |

| Column Type | HP-5ms or equivalent (e.g., DB-Wax) semanticscholar.orgmdpi.com |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.comnih.gov |

| Oven Temperature Program | Initial temp. 40-50°C, ramped to 220-280°C semanticscholar.orgmdpi.comekb.eg |

| Carrier Gas | Helium semanticscholar.orgekb.eg |

| Ionization Mode | Electron Ionization (EI) at 70 eV semanticscholar.org |

| Mass Range | m/z 35-500 semanticscholar.org |

| Injector Temperature | 250°C semanticscholar.org |

This table represents typical parameters and may be optimized for specific applications.

Gas Chromatography-Flame Ionization Detection (GC-FID)

For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector. This makes it an excellent choice for determining the concentration of this compound in a sample.

Direct aqueous injection can be a method for analyzing water-soluble compounds and their degradation products, with FID being used for detection at concentrations typically in the mg/L range. nih.gov For complex mixtures, such as in the analysis of apple volatiles, GC-FID provides reliable quantification of individual components after separation on a chromatographic column. researchgate.net The combination of GC-FID with sample preparation techniques like Solid-Phase Microextraction (SPME) can be affected by factors such as adsorption time on the SPME fiber. researchgate.net

Advanced Sample Preparation and Extraction Strategies

The effective extraction and concentration of this compound from its matrix are critical for accurate analysis, especially when dealing with trace levels.

Solid-Phase Microextraction (SPME) for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for extracting volatile and semi-volatile organic compounds. sepsolve.commdpi.com It utilizes a polymer-coated fiber to extract and concentrate analytes from the headspace above a sample or directly from a liquid sample. sepsolve.com The fiber is then desorbed in the hot injector of a gas chromatograph, transferring the analytes for separation and detection. sepsolve.com

SPME has been shown to be highly effective for the analysis of flavors, fragrances, and other volatile compounds in various matrices. sepsolve.comnih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a compound like this compound, a fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) might be suitable due to its broad applicability for different volatile compounds. semanticscholar.orgnih.gov The efficiency of headspace SPME (HS-SPME) can be influenced by parameters such as extraction temperature and time, which are often optimized to maximize analyte recovery. semanticscholar.orgnih.gov

Table 2: Common SPME Fiber Coatings and Their Applications

| Fiber Coating | Abbreviation | Typical Analytes |

| Polydimethylsiloxane | PDMS | Nonpolar, volatile compounds |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatile and semi-volatile compounds, amines, nitroaromatics |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile compounds, gases, low molecular weight compounds |

This table provides a general guide; the optimal fiber should be determined experimentally.

Dynamic Headspace Volatile Analysis

Dynamic headspace analysis, also known as purge-and-trap, is another powerful technique for extracting and concentrating volatile organic compounds from a sample matrix. In this method, an inert gas is passed through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap. orbitscience.combgb-analytik.com The trap is subsequently heated to desorb the analytes into the GC system. gcms.cz

This technique is exhaustive and can provide higher sensitivity compared to static headspace, especially for less volatile compounds. bgb-analytik.comgcms.cz It is particularly useful for trace analysis of volatile compounds in various samples, including consumer products and environmental samples. theanalyticalscientist.com The choice of adsorbent material in the trap is critical for the efficient capture of the target analytes. gcms.cz

Chemical Derivatization Techniques for Enhanced Chromatographic Resolution

While direct analysis of ethers like this compound is often feasible, chemical derivatization can sometimes be employed to improve chromatographic properties. Derivatization involves chemically modifying the analyte to create a new compound with improved volatility, thermal stability, or detectability. chromatographyonline.comgcms.cz

For certain classes of compounds, such as phenols and carboxylic acids, derivatization is a common strategy to reduce peak tailing and enhance sensitivity. oup.comacs.org For instance, alkylation, which involves adding an alkyl group, can decrease the polarity of a compound. gcms.cz While not always necessary for simple ethers, derivatization could theoretically be used if issues like co-elution with other matrix components arise. However, for a relatively stable and volatile compound like this compound, direct chromatographic analysis is generally sufficient. It is important to note that derivatization adds extra steps to the sample preparation process and the reaction must be rapid and quantitative to be effective. chromatographyonline.com

Advanced Applications in Organic Synthesis

2-Methylbutyl Benzyl (B1604629) Ether as a Strategic Protecting Group

In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a synthetic sequence. organic-chemistry.org 2-Methylbutyl benzyl ether functions as a benzyl-type protecting group for hydroxyl functionalities. The benzyl ether group is widely used due to its stability across a broad range of reaction conditions and the multiple methods available for its removal. nih.govmpg.de

The protection of alcohols is a critical step in the synthesis of complex molecules that contain multiple functional groups. organic-chemistry.org this compound can be used to protect hydroxyl groups, converting them into ethers. This transformation is typically achieved under basic conditions via the Williamson ether synthesis, where an alkoxide, formed by deprotonating the alcohol with a base like sodium hydride (NaH), reacts with a benzyl halide. organic-chemistry.org For substrates sensitive to basic conditions, alternative methods using reagents like benzyl trichloroacetimidate (B1259523) under acidic catalysis or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can be employed to form the benzyl ether. organic-chemistry.orgbeilstein-journals.org

The 2-methylbutyl group adds to the steric bulk and lipophilicity of the protecting group compared to a simple benzyl ether, which can influence solubility and reactivity in certain synthetic contexts. The ether linkage is robust and stable to many reagents used in subsequent synthetic steps, including acidic and basic conditions that would cleave other protecting groups like silyl (B83357) ethers or acetals. uwindsor.calibretexts.org

A key advantage of benzyl ethers as protecting groups is the variety of methods available for their cleavage, allowing for orthogonality in complex synthetic strategies. nih.gov The deprotection of the this compound, like other benzyl ethers, can be achieved under several distinct conditions.

One of the most common and mildest methods is catalytic hydrogenolysis. researchgate.net This reaction involves hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C), and yields the deprotected alcohol and toluene (B28343). organic-chemistry.org For molecules containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a more selective alternative. organic-chemistry.org

Benzyl ethers can also be cleaved using strong Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can be advantageous when catalytic hydrogenation is not feasible. organic-chemistry.org This method is often chemoselective, leaving other protecting groups like silyl ethers intact. organic-chemistry.org Additionally, oxidative cleavage provides another route for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether, although methods for using DDQ with simple benzyl ethers under photoirradiation have also been developed. organic-chemistry.orgresearchgate.net

| Method | Reagents | Key Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions, high yield. | Incompatible with other reducible groups (e.g., C=C, C≡C, nitro groups). | nih.govorganic-chemistry.org |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Avoids high pressure H₂ gas, can be more selective. | May still affect some sensitive functional groups. | organic-chemistry.org |

| Strong Acid Cleavage | BCl₃·SMe₂, BBr₃ | Effective when hydrogenation is not possible; can be highly selective. | Limited to substrates that can tolerate strong Lewis acids. | libretexts.orgorganic-chemistry.org |

| Oxidative Cleavage | DDQ, Ozone | Orthogonal to hydrogenolysis and acid-labile groups. | Requires specific activating groups (e.g., p-methoxy) for high efficiency with DDQ; Ozone is non-selective. | nih.govorganic-chemistry.org |

| Dissolving Metal Reduction | Na, NH₃(l) (Birch Reduction) | Powerful reduction method. | Harsh conditions, less commonly used, affects aromatic systems. | nih.govuwindsor.ca |

Protection of Hydroxyl Functionalities in Complex Molecules

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, this compound serves as a valuable chemical intermediate. ontosight.ai An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. The structural features of this compound make it a useful building block in the synthesis of more complex, high-value molecules.

The compound acts as an intermediate in the synthesis of various chemicals, including pharmaceuticals. ontosight.ai Benzyl groups and their derivatives are common structural motifs in a vast array of biologically active molecules and pharmaceutical drugs. vynova-group.com Chiral amines and other functionalized molecules containing benzyl or related structures are often key building blocks. evitachem.com For instance, substituted benzyl imidazoles have been investigated for their parasiticidal properties in veterinary medicine. google.com The use of this compound as a precursor allows for the introduction of the benzylmoiety, while the 2-methylbutyl group can influence the stereochemical outcome or physical properties of the final product.

This compound is also utilized as an intermediate in the manufacturing of specialty chemicals and agrochemicals. ontosight.ai Specialty chemicals are performance-oriented products, and intermediates like this are crucial in their multi-step production. environmentclearance.nic.in In the agrochemical sector, benzyl-containing structures are found in numerous pesticides and insecticides. vynova-group.comgoogle.com The specific 2-methylbutyl group can be found in other compounds used in agrochemical synthesis, suggesting its utility in modifying the biological activity or physical properties of the final active ingredient.

| Industry | Application | Significance | Reference |

|---|---|---|---|

| Pharmaceuticals | Precursor for active pharmaceutical ingredients (APIs). | Serves as a building block to construct complex, biologically active molecules. | ontosight.ai |

| Agrochemicals | Intermediate in the synthesis of pesticides and other crop protection agents. | Contributes to the core structure of active ingredients. | ontosight.ai |

| Specialty Chemicals | Intermediate in the production of various performance chemicals. | Used in the manufacture of chemicals for industries like paints and textiles. | ontosight.aienvironmentclearance.nic.in |

Role in the Synthesis of Pharmaceutical Precursors

Utility as a Reaction Solvent in Specific Synthetic Transformations

Ethers are widely used as solvents in organic chemistry because they are generally unreactive (aprotic) and can dissolve a wide range of nonpolar and polar organic compounds. wikipedia.org this compound is noted for its use as a solvent, particularly in the formulation of paints, coatings, and inks. ontosight.ai Its physical properties, such as a boiling point of around 230°C and its solubility in most organic solvents, make it suitable for these applications. ontosight.ai Compared to more volatile ethers like diethyl ether, it has a higher boiling point and a lower tendency to form explosive peroxides, which is a significant safety advantage in industrial settings. wikipedia.org

| Application Area | Function | Relevant Properties | Reference |

|---|---|---|---|

| Paints & Coatings | Solvent component in formulations. | Good solvency for resins and pigments, high boiling point for controlled drying. | ontosight.ai |

| Inks | Solvent in ink formulations. | Ability to dissolve dyes and binders. | ontosight.ai |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2-Methylbutyl Benzyl (B1604629) Ether

The classical Williamson ether synthesis, while foundational, is being challenged by the principles of green chemistry, which demand more sustainable and efficient methodologies. Future research in the synthesis of 2-Methylbutyl benzyl ether will likely focus on catalytic and biocatalytic approaches that minimize waste and energy consumption.

Traditional synthesis methods often involve stoichiometric reagents and can generate significant salt byproducts. acs.org Modern advancements are moving towards catalytic processes that are more atom-economical. For instance, the catalytic Williamson ether synthesis (CWES) at high temperatures (above 300 °C) allows for the use of weaker alkylating agents like alcohols, which are less hazardous and more cost-effective. acs.org Another promising area is the reductive etherification of aldehydes and alcohols on supported metal catalysts, such as Palladium on silica (B1680970) (Pd/SiO2), which can achieve high yields and selectivity under optimized conditions. researchgate.net

Biocatalysis represents a frontier in ether synthesis, offering high regio- and stereoselectivity under mild, aqueous conditions. chemrxiv.orgchemrxiv.orgnih.gov Enzymes such as ether synthases, engineered P450 enzymes, and those from archaea are being explored for their ability to construct ether bonds. chemrxiv.orgchemrxiv.orgnih.govcaltech.edu The development of biocatalytic routes for producing this compound from precursors like 2-methylbutanol and a benzyl source could offer a significantly greener alternative to traditional chemical synthesis.

A recent study on the dehydration of 2-methyl-1-butanol (B89646) using catalysts like Hf(OTf)4 in flow chemistry has shown promising results for producing precursors for other ethers, highlighting a potential pathway for developing more efficient syntheses. rsc.org

Table 1: Comparison of Potential Synthetic Routes for Ethers

| Synthesis Method | Potential Advantages for this compound | Potential Research Focus |

| Catalytic Williamson Ether Synthesis (CWES) | Use of less hazardous reactants (e.g., 2-methylbutanol directly), reduced salt waste. acs.org | Catalyst development, optimization of high-temperature and high-pressure conditions. acs.org |

| Reductive Etherification | High yield and selectivity, potential for using bio-derived aldehydes and alcohols. researchgate.net | Catalyst design (e.g., supported Pd catalysts), understanding reaction mechanisms. researchgate.net |

| Biocatalysis (e.g., using Ether Synthases) | High selectivity, mild reaction conditions, environmentally benign. chemrxiv.orgchemrxiv.orgnih.gov | Enzyme discovery and engineering, substrate scope expansion to include non-natural substrates. chemrxiv.orgchemrxiv.orgnih.govcaltech.edu |

| Flow Chemistry | Enhanced reaction efficiency, better process control, improved safety. rsc.org | Integration with catalytic systems, reactor design for continuous production. rsc.org |

In-Depth Mechanistic Elucidation of Ether-Related Transformations

A thorough understanding of the reaction mechanisms governing the formation and cleavage of the ether bond in this compound is crucial for optimizing its synthesis and predicting its environmental fate. Future research will likely employ a combination of experimental and computational methods to probe these mechanisms.

For synthetic transformations, research will focus on the intermediates and transition states in catalytic cycles. For example, in the case of reductive etherification, understanding the co-adsorption of alkoxide and aldehyde species on the catalyst surface is key to improving efficiency. researchgate.net

Regarding degradation, the cleavage of the benzyl ether bond is a critical area of study. Research on the anaerobic biodegradation of lignin (B12514952) model compounds, which contain benzyl ether linkages, has shown that ruminal microbes can cleave these bonds. oup.comnih.govoup.com This suggests that similar microbial degradation pathways could be relevant for this compound in certain environments. Studies on Rhodococcus species have also demonstrated the oxidative cleavage of dibenzyl ether, proceeding through a hemiacetal intermediate. nih.gov Elucidating the specific enzymes and metabolic pathways involved in the degradation of branched-chain alkyl benzyl ethers will be a significant future endeavor.

Integration of Advanced Spectroscopic and Computational Methodologies

Advanced analytical techniques are indispensable for characterizing this compound and studying its interactions. While basic spectroscopic data exists, a deeper understanding requires more sophisticated approaches. A historical study from 1968 reported the nuclear magnetic resonance (NMR) spectrum of this compound, noting the signals for the benzyloxy group and the methyl groups. dss.go.th

Future research will undoubtedly leverage a wider array of spectroscopic techniques. Two-dimensional NMR (COSY, HSQC, HMBC) will be essential for unambiguous structural confirmation and for studying reaction mixtures. Mass spectrometry, particularly coupled with chromatography (GC-MS, LC-MS), will be vital for identifying trace-level intermediates and degradation products in environmental or biological samples.

Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics simulations, will play a predictive role. These methods can be used to:

Calculate spectroscopic properties (NMR, IR spectra) to aid in experimental identification.

Model reaction pathways and transition states to elucidate mechanisms of synthesis and degradation.

Predict physical properties and environmental partitioning behavior.

Simulate enzyme-substrate interactions to guide the development of biocatalysts. chemrxiv.org

Exploration of this compound in Green Chemistry Initiatives

The principles of green chemistry provide a framework for assessing and improving the environmental footprint of chemical compounds and processes. alfa-chemistry.com For this compound, future research in this area will likely focus on several key aspects:

Renewable Feedstocks: Investigating the synthesis of this compound from bio-based sources. 2-Methylbutanol can be produced via the catalytic reduction of 2-ethyl acrolein, a process that could potentially be adapted to use bio-derived precursors. google.com

Benign Solvents: Moving away from traditional organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids for its synthesis. rsc.orgresearchgate.netscispace.com Research into micellar catalysis, where reactions are conducted in water using surfactants to create microreactors, is a particularly promising direction for ether synthesis. rsc.orgresearchgate.net

Biodegradability: Assessing the ultimate biodegradability of this compound in various environmental compartments. The branched alkyl chain in the molecule may affect its rate of degradation compared to linear analogues. mst.dkwho.int Understanding the factors that influence the biodegradation of branched-chain ethers is crucial for designing environmentally benign alternatives. mst.dk

Table 2: Green Chemistry Metrics for Evaluating Ether Synthesis

| Green Chemistry Principle | Application to this compound | Future Research Goal |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Develop catalytic routes that minimize byproduct formation. acs.org |

| Use of Renewable Feedstocks | Synthesize from bio-based 2-methylbutanol and benzyl alcohol. | Explore and optimize biosynthetic pathways for precursors. google.com |

| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with water or other benign alternatives. | Investigate the feasibility of aqueous micellar catalysis for the synthesis. rsc.orgresearchgate.net |

| Design for Degradation | Understand the environmental fate and design the molecule for enhanced biodegradability. | Study the microbial degradation pathways and identify structural features that hinder or promote degradation. oup.comnih.gov |

Innovations in Environmental Monitoring and Remediation Technologies Pertaining to Ethers

The potential release of synthetic ethers into the environment necessitates the development of sensitive monitoring techniques and effective remediation strategies. While specific data for this compound is lacking, research on other ether contaminants provides a roadmap for future work.

For environmental monitoring, passive sampling methods combined with thermal desorption and gas chromatography-mass spectrometry (GC-MS) have proven effective for detecting glycol ethers in indoor air at low concentrations. researchgate.net Similar methodologies could be adapted for monitoring this compound in various environmental media. Biological monitoring, such as analyzing for metabolites in urine, has been suggested for assessing human exposure to glycol ethers and could be explored for other ether classes. nih.gov

Remediation technologies for ether-contaminated sites are an active area of research. For water-soluble ethers like methyl tert-butyl ether (MTBE), technologies such as air sparging, chemical oxidation, and bioremediation have shown efficacy. oup.com Bioremediation, which uses microorganisms to break down contaminants, is a particularly sustainable approach. caltech.edunih.gov Research into identifying and cultivating microbial consortia capable of degrading branched-chain alkyl benzyl ethers would be a significant step towards developing targeted bioremediation strategies for potential contamination. nih.govresearchgate.net The study of how factors like alkyl chain branching affect the rate of biodegradation is critical for predicting the environmental persistence of such compounds. mst.dk

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methylbutyl benzyl ether in high purity?

The synthesis of this compound can be achieved using Williamson ether synthesis , where the alcohol (2-methylbutanol) is deprotonated with a strong base (e.g., NaH) and reacted with benzyl bromide. For substrates sensitive to strong bases, Ag₂O can be employed for selective protection of primary alcohols in diols . Alternatively, benzyl trichloroacetimidate allows protection under mildly acidic conditions, suitable for acid-sensitive substrates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization may require adjusting reaction time (10–165 min at room temperature) and using catalytic quaternary ammonium salts (e.g., NBu₄I) to accelerate kinetics .

Q. How can this compound be characterized using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Benzyl protons resonate as a singlet at δ 4.5–4.6 ppm, while the 2-methylbutyl chain shows signals for methyl groups (δ 0.8–1.0 ppm) and methylene/methine protons (δ 1.2–1.6 ppm). DEPT-135 can confirm CH₂ and CH₃ groups.

- ¹³C NMR : The benzyl ether oxygen shifts the adjacent carbon to δ 70–75 ppm. Aromatic carbons appear at δ 125–140 ppm.

- IR Spectroscopy : The ether C-O-C stretch appears at 1100–1250 cm⁻¹.

- GC-MS : Use a non-polar column (e.g., DB-5) to confirm molecular ion peaks (e.g., m/z 178 for [M]⁺) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Benzyl ethers are stable at neutral pH (pH 4–9) and room temperature but degrade under extreme conditions:

- Acidic (pH < 1, 100°C) : Hydrolysis to benzyl alcohol and 2-methylbutanol occurs via SN1 mechanisms.

- Basic (pH > 12, 100°C) : Elimination reactions dominate, forming styrene derivatives.

- Oxidative Conditions : MnO₂ or KMnO₄ oxidizes the benzylic position to ketones . For long-term storage, keep the compound in anhydrous solvents (e.g., THF) at –20°C.

Advanced Research Questions

Q. How can this compound be integrated into multi-step syntheses without interfering with other functional groups?

- Selective Deprotection : Use Pd/C hydrogenation (H₂, 1 atm) to cleave the benzyl ether while preserving esters, amides, or alkenes. Add inhibitors like ammonium acetate to suppress over-reduction .

- Orthogonal Protection : Pair with acid-labile groups (e.g., tert-butyldimethylsilyl ethers) or photolabile groups (e.g., 2-nitrobenzyl ethers) for stepwise deprotection .

Q. What catalytic mechanisms enable efficient synthesis or deprotection of this compound?

- Hydrogenolysis : Pd nanoparticles catalyze H₂ dissociation, facilitating cleavage of the C-O bond via adsorption of the benzyl group onto the metal surface.

- Oxidative Deprotection : DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) abstracts a benzylic hydrogen under photoirradiation (λ = 308 nm), forming a radical cation intermediate that hydrolyzes to the alcohol .

Q. How can degradation products of this compound under solvolysis be analyzed?

In high-temperature aqueous methanol (573 K, 17.7 MPa CO₂), solvolysis yields benzyl alcohol , 2-methylbutanol , and toluene . Analyze via:

Q. What role can this compound play in polymer or materials science?

As a crosslinker , it enables the synthesis of hypercrosslinked polymers via self-condensation. The ether’s rigidity enhances porosity (>500 m²/g surface area), useful for gas storage or catalysis. Post-polymerization deprotection generates hydroxyl groups for functionalization .

Q. How does this compound interact with enzymes or biological systems?

While direct studies are limited, benzyl ethers in lignin analogs (e.g., β-O-4 linkages) undergo enzymatic cleavage by laccases or peroxidases . Design assays with:

- UV-Vis Spectroscopy : Monitor substrate depletion at λ = 280 nm.

- HPLC-MS : Identify oxidation products (e.g., quinones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.